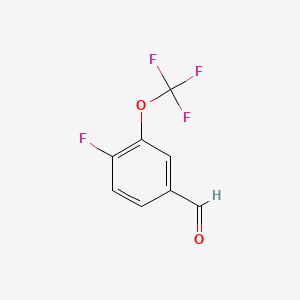

4-Fluoro-3-(trifluorometoxi)benzaldehído

Descripción general

Descripción

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F4O2. It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its unique combination of fluorine atoms, which impart distinct chemical properties.

Aplicaciones Científicas De Investigación

Biological Applications

4-Fluoro-3-(trifluoromethoxy)benzaldehyde has been studied for its potential in the development of pharmaceuticals, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs).

Case Study: Nicotinic Acetylcholine Receptor Modulators

A recent study demonstrated that derivatives of this compound were evaluated for their activity at the rat α3β4 nAChR using calcium flux assays. The results indicated that while some analogues did not induce significant receptor activation, they effectively inhibited channel activation by competitive antagonism against known agonists like epibatidine .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 6.4 ± 0.1 | Inhibition |

| Epibatidine | 0.43 | Agonist |

| AT-1001 | 2.1 | Partial Agonist |

This table summarizes the inhibitory activity of various compounds against the α3β4 nAChR, highlighting the potential therapeutic implications in treating substance use disorders.

Material Science Applications

In materials science, fluorinated compounds like 4-Fluoro-3-(trifluoromethoxy)benzaldehyde are utilized in the development of advanced coatings and polymers due to their chemical stability and resistance to solvents and heat. These properties make them suitable for applications in:

- Protective Coatings : Enhancing durability and resistance to environmental degradation.

- Adhesives and Sealants : Improving performance under harsh conditions.

Agrochemical Applications

The unique properties of fluorinated compounds have also led to their incorporation into agrochemicals, where they serve as:

- Pesticide Active Ingredients : Enhancing efficacy and selectivity against pests.

- Herbicides : Improving crop protection through targeted action.

Análisis Bioquímico

Biochemical Properties

4-Fluoro-3-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline . The compound’s fluorine atoms contribute to its reactivity, making it a valuable intermediate in organic synthesis.

Molecular Mechanism

The molecular mechanism of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and cellular function. The presence of fluorine atoms enhances the compound’s ability to form stable interactions with target biomolecules, making it a potent modulator of biochemical pathways .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in biochemical reactions, making it an important factor in drug development and therapeutic applications .

Métodos De Preparación

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethoxy anion sources in the presence of a base to introduce the trifluoromethoxy group onto the benzaldehyde ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

4-Fluoro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 4-fluoro-3-(trifluoromethoxy)benzoic acid, 4-fluoro-3-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and electrostatic interactions, which can influence the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparación Con Compuestos Similares

4-Fluoro-3-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:

4-(Trifluoromethoxy)benzaldehyde: Lacks the fluorine atom at the 4-position, resulting in different reactivity and properties.

3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.

4-Fluorobenzaldehyde: Lacks the trifluoromethoxy group, which significantly alters its chemical properties and applications. The uniqueness of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde lies in its combination of fluorine atoms and trifluoromethoxy group, which imparts distinct electronic and steric effects, making it valuable in various chemical syntheses and applications.

Actividad Biológica

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₄F₄O

- Molecular Weight : Approximately 192.11 g/mol

- Functional Groups : Contains a benzaldehyde group, a fluorine atom, and a trifluoromethoxy group.

The presence of these functional groups enhances the compound's electronic properties, which may influence its biological interactions.

Biological Activities

Research indicates that 4-Fluoro-3-(trifluoromethoxy)benzaldehyde exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may act as an anti-inflammatory agent, potentially modulating pathways involved in inflammation.

- Allergic Response Modulation : It has been explored for its ability to modulate allergic responses, making it a candidate for further investigation in allergy treatment.

- Interaction with Biomolecules : The compound can engage in hydrogen bonding and π-π stacking interactions with various biomolecules, enhancing its therapeutic potential.

The biological activity of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde can be attributed to its structural features:

- Hydrogen Bonding : The aldehyde functional group allows for hydrogen bonding with active sites on enzymes or receptors.

- π-π Stacking : The aromatic nature of the benzaldehyde moiety facilitates π-π stacking interactions, which are crucial for binding affinity and specificity.

Synthesis Methods

Several methods have been reported for synthesizing 4-Fluoro-3-(trifluoromethoxy)benzaldehyde:

- Reaction of 4-Fluorophenol with Trifluoroacetic Anhydride : This method focuses on optimizing efficiency and cost-effectiveness.

- Oxy-Prins Reaction : Utilizing BF3•Et2O as a catalyst to produce related compounds that may share similar biological activities.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.

Study 2: Allergy Modulation

In another study, the compound was tested for its ability to modulate IgE-mediated allergic responses. The findings demonstrated reduced histamine release from mast cells upon treatment with the compound, indicating its potential utility in allergy management.

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOFJJTXLIWONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590685 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-48-6 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.